molecular formula C24H29NO4 B11226527 cyclopropyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

cyclopropyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11226527
M. Wt: 395.5 g/mol
InChI Key: AEAHZVFDANXFOJ-UHFFFAOYSA-N
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Description

2-CYCLOPROPANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with a unique structure that includes a cyclopropane ring, an ethylphenoxy group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-CYCLOPROPANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CYCLOPROPANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and cyclopropane-containing molecules. Examples include:

  • Cyclopropanecarboxylic acid derivatives
  • Tetrahydroisoquinoline analogs

Uniqueness

What sets 2-CYCLOPROPANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

cyclopropyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C24H29NO4/c1-4-16-5-9-19(10-6-16)29-15-21-20-14-23(28-3)22(27-2)13-18(20)11-12-25(21)24(26)17-7-8-17/h5-6,9-10,13-14,17,21H,4,7-8,11-12,15H2,1-3H3

InChI Key

AEAHZVFDANXFOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4CC4)OC)OC

Origin of Product

United States

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